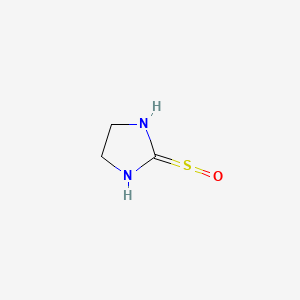
2-Sulfinylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfinylimidazolidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfinylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazolidine derivatives with sulfur-containing reagents. For instance, the reaction of imidazolidine-2-thione with an oxidizing agent can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Sulfinylimidazolidine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Conversion back to imidazolidine-2-thione.
Substitution: Reactions with nucleophiles or electrophiles to introduce different substituents on the ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine-2-thione.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Sulfinylimidazolidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of 2-Sulfinylimidazolidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .
Comparaison Avec Des Composés Similaires
Imidazolidine-2-thione: Shares a similar core structure but differs in the oxidation state of the sulfur atom.
Sulfonimidates: Another class of sulfur-containing heterocycles with different functional groups attached to the sulfur atom.
Uniqueness: 2-Sulfinylimidazolidine is unique due to its specific sulfur oxidation state and the resulting chemical properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
85150-75-0 |
|---|---|
Formule moléculaire |
C3H6N2OS |
Poids moléculaire |
118.16 g/mol |
Nom IUPAC |
2-sulfinylimidazolidine |
InChI |
InChI=1S/C3H6N2OS/c6-7-3-4-1-2-5-3/h4-5H,1-2H2 |
Clé InChI |
QDJCSWWLZCINJU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
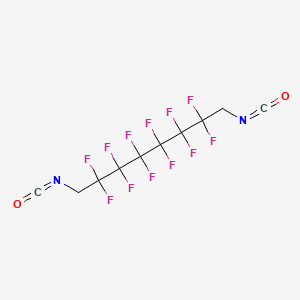
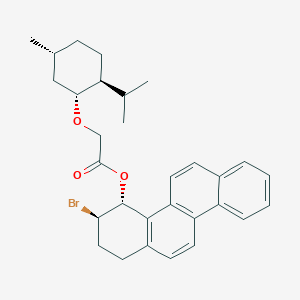
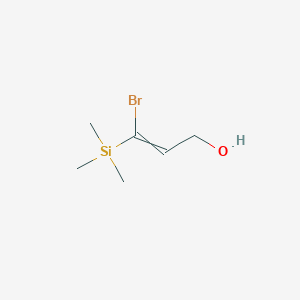
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
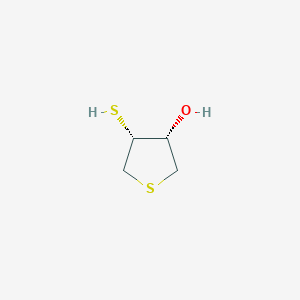
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)


![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
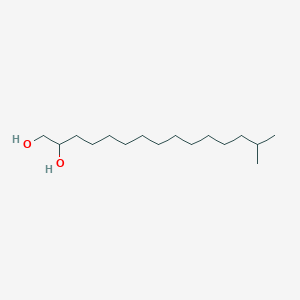
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
